molecular formula C18H30N2O B14187419 N-[4-(hexylamino)phenyl]hexanamide CAS No. 923289-35-4

N-[4-(hexylamino)phenyl]hexanamide

Cat. No.: B14187419
CAS No.: 923289-35-4
M. Wt: 290.4 g/mol
InChI Key: MTBOGDPNQQEVKJ-UHFFFAOYSA-N
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Description

N-[4-(hexylamino)phenyl]hexanamide is an organic compound with the molecular formula C18H30N2O. It is a member of the amide family, characterized by the presence of a hexylamino group attached to a phenyl ring, which is further connected to a hexanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hexylamino)phenyl]hexanamide typically involves the reaction of 4-nitroaniline with hexylamine to form 4-(hexylamino)aniline. This intermediate is then subjected to acylation using hexanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hexylamino)phenyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

N-[4-(hexylamino)phenyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(hexylamino)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylamino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

923289-35-4

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(hexylamino)phenyl]hexanamide

InChI

InChI=1S/C18H30N2O/c1-3-5-7-9-15-19-16-11-13-17(14-12-16)20-18(21)10-8-6-4-2/h11-14,19H,3-10,15H2,1-2H3,(H,20,21)

InChI Key

MTBOGDPNQQEVKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)NC(=O)CCCCC

Origin of Product

United States

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